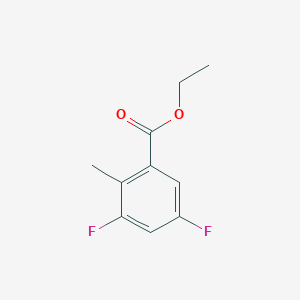

Ethyl 3,5-difluoro-2-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

ethyl 3,5-difluoro-2-methylbenzoate |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3 |

InChI Key |

OGTOFAUTVCYFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,5 Difluoro 2 Methylbenzoate

Classical Esterification Routes and Optimization Strategies

Classical methods for forming the ester linkage in ethyl 3,5-difluoro-2-methylbenzoate primarily involve the reaction of 3,5-difluoro-2-methylbenzoic acid with ethanol (B145695). These routes, while well-established, often require optimization to achieve high yields, particularly with fluorinated substrates.

Adaptations of Fischer Esterification for Fluorinated Benzoic Acids

The Fischer esterification, a long-standing method, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. mit.eduyoutube.com For the synthesis of this compound, this entails reacting 3,5-difluoro-2-methylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The equilibrium nature of the Fischer esterification presents a challenge, often necessitating strategies to drive the reaction towards the product. usm.mynih.gov One common approach is the use of a large excess of the alcohol reactant, which also serves as the solvent. youtube.com Another strategy is the removal of water as it is formed, which can be accomplished through azeotropic distillation.

The electron-withdrawing nature of the fluorine atoms on the benzoic acid ring can influence the reactivity of the carboxyl group. Optimizing reaction conditions, such as temperature and catalyst loading, is crucial for achieving high conversion. academicpublishers.orgnumberanalytics.com Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate the Fischer esterification. usm.myacademicpublishers.org For instance, using a sealed-vessel microwave system can allow for heating solvents above their boiling points, significantly reducing reaction times. usm.my A study on the esterification of a substituted benzoic acid demonstrated that optimizing temperature and the periodic addition of the acid catalyst could lead to improved yields in a closed-vessel microwave system. usm.my

A generalized reaction for the Fischer esterification of 3,5-difluoro-2-methylbenzoic acid is depicted below:

Fischer Esterification Reaction

This image represents a generalized Fischer esterification reaction and is for illustrative purposes only.

Acid Halide Acylation Approaches

An alternative to direct esterification involves a two-step process starting with the conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride. 3,5-Difluoro-2-methylbenzoic acid can be converted to 3,5-difluoro-2-methylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comchemicalbook.com The presence of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this transformation. vulcanchem.com

Once the acid chloride is formed, it readily reacts with ethanol in an acylation reaction to produce this compound. This step is typically rapid and irreversible, often proceeding at room temperature or with gentle heating. The use of a base, such as pyridine (B92270) or triethylamine, may be employed to neutralize the hydrochloric acid byproduct. This method avoids the equilibrium limitations of the Fischer esterification.

A patent for a structurally similar compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, outlines a process involving refluxing the corresponding carboxylic acid with thionyl chloride and a catalytic amount of DMF, followed by purification. vulcanchem.com Similar conditions can be applied to the synthesis of 3,5-difluoro-2-methylbenzoyl chloride.

Acid Halide Acylation Reaction

This image represents a generalized acid halide acylation and is for illustrative purposes only.

Catalytic Approaches to Ester Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from various catalytic systems.

Heterogeneous Catalysis in Fluorinated Carboxylic Acid Esterification

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. oru.edu For the esterification of fluorinated benzoic acids, solid acid catalysts are particularly relevant. mdpi.comnih.gov Materials such as zeolites, sulfated zirconia, and tungstated zirconia have demonstrated high catalytic activity in esterification reactions. oru.eduacs.org

Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for esterification. mdpi.com For instance, H-ZSM-5 and H-MOR zeolites have shown high efficacy in the esterification of free fatty acids, attributed to their acidity and pore structure. mdpi.com The catalytic activity of zeolites in such reactions often correlates with the number of acid sites. mdpi.com A study on the methyl esterification of various fluorinated aromatic carboxylic acids using UiO-66-NH₂ as a heterogeneous catalyst demonstrated a significant reduction in reaction time compared to traditional methods. rsc.orgnih.gov

The use of a titanium-zirconium solid acid has also been reported for the synthesis of methyl benzoates, showing good catalytic activity that could be applicable to the synthesis of this compound. mdpi.com These solid acids are often prepared by calcination at high temperatures to create active acid sites. oru.edu

Below is a table summarizing various heterogeneous catalysts used in esterification reactions.

| Catalyst | Substrate | Alcohol | Key Findings |

| UiO-66-NH₂ | Fluorinated aromatic carboxylic acids | Methanol | Reduced reaction time by 58% compared to BF₃·MeOH complex. rsc.org |

| Titanium-Zirconium Solid Acid | Benzoic acids | Methanol | Zirconium-titanium with an atomic molar ratio of 1.2 showed the highest activity. mdpi.com |

| H-ZSM-5, H-MOR zeolites | Free fatty acids | Methanol | High removal of FFA due to acidity and pore structure. mdpi.com |

| Sulfated Zirconia | n-Octanoic acid | Not specified | 100% conversion at 200°C. oru.edu |

Transition Metal-Mediated Esterification Protocols

Transition metal complexes can serve as highly efficient catalysts for esterification under mild conditions. Ruthenium-based catalysts, in particular, have shown significant promise in various transformations involving esters. acs.orgnih.govresearchgate.net While direct ruthenium-catalyzed esterification of 3,5-difluoro-2-methylbenzoic acid is not extensively documented, related transformations suggest its feasibility. For example, ruthenium pincer complexes are effective for the hydrogenation of esters, indicating their ability to interact with the ester functionality. acs.orgacs.org

The introduction of fluorine atoms into the ligands of ruthenium catalysts can enhance their catalytic activity by increasing the electrophilicity of the metal center. researchgate.net This principle could be applied to design catalysts for the esterification of fluorinated benzoic acids.

Organocatalytic Advancements in Fluorinated Ester Synthesis

Organocatalysis provides a metal-free alternative for ester synthesis, often utilizing small organic molecules to catalyze the reaction. 4-(Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that is effective in promoting esterification reactions, particularly in combination with an activating agent. nih.gov For instance, in Steglich-type esterifications, DMAP is used to form a highly reactive acyl-pyridinium intermediate. acs.orgnih.gov

Recent research has explored the dual role of DMAP as both a nucleophile and a hydrogen bond acceptor, which can enhance its catalytic activity. nih.gov While direct application to this compound synthesis is not specifically detailed, the principles of DMAP catalysis are broadly applicable to the esterification of various carboxylic acids. The generation of anhydrous fluoride (B91410) in-situ through the nucleophilic attack of DMAP on a fluorinated aromatic compound has been demonstrated, showcasing the interaction of DMAP with fluorinated systems. usd.edu

Regioselective Functionalization of Fluorinated Aromatic Precursors

The precise introduction of substituents onto a pre-existing fluorinated aromatic ring is a key strategy for synthesizing compounds like this compound. This approach leverages the directing effects of the fluorine atoms and other functional groups to achieve the desired substitution pattern.

Directed ortho-Metalation (DoM) Strategies for Benzoate (B1203000) Ring Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.com This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at a position ortho (adjacent) to the DMG. numberanalytics.comacs.org This creates a reactive organometallic intermediate that can then be quenched with an electrophile to introduce a new substituent.

In the context of benzoate esters, the ester group itself can act as a DMG, although its directing ability can be influenced by steric and electronic factors. For instance, the carboxylate group is a known directing group in metalation reactions. organic-chemistry.orgnih.gov The process generally involves the coordination of the base to the heteroatom of the DMG, followed by deprotonation at the adjacent ortho position to form a lithiated species. acs.org This intermediate can then react with an electrophile to yield the desired 1,2-disubstituted product. acs.org

Several directing groups have been developed to enhance the efficiency and selectivity of DoM reactions, including N,N-dialkyl O-carbamates, phosphine (B1218219) oxides, and sulfonamides. numberanalytics.com The choice of the directing group is critical as it dictates the regioselectivity of the metalation. numberanalytics.com

| Directing Group Type | Examples | Application in DoM |

| Carbamates | N,N-Dialkyl O-carbamates | Highly effective in promoting ortho-metalation with high regioselectivity and yields. numberanalytics.com |

| Phosphine Oxides | Aryl Phosphine Oxides | Used to direct metalation for the synthesis of complex phosphine ligands. numberanalytics.com |

| Sulfonamides | Aromatic Sulfonamides | Facilitate the ortho-metalation of the sulfonamide-bearing aromatic ring. numberanalytics.com |

Halogen Exchange and Cross-Coupling Methods for Fluorine Introduction

The introduction of fluorine atoms onto an aromatic ring is a crucial step in the synthesis of many fluorinated compounds. Halogen exchange reactions, particularly the conversion of other halogens (like chlorine or bromine) to fluorine, are a common strategy. nih.govunacademy.com These reactions often utilize metal fluorides like silver fluoride (AgF), mercury(I) fluoride (Hg2F2), or cobalt(III) fluoride (CoF3). unacademy.com The Swarts reaction is a classic example of this type of transformation in the aliphatic series. nih.govunacademy.com For aryl halides, metal-catalyzed halogen exchange reactions have been extensively studied and developed to be broadly applicable. nih.gov

These "aromatic Finkelstein reactions," the formal substitution of a halogen with a heavier one, have also been catalyzed by metal complexes, with nickel complexes being among the first and most widely investigated. nih.gov While the direct fluorination of aromatic compounds can be challenging and sometimes hazardous, these exchange methods offer a more controlled approach. nist.gov

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another powerful tool for constructing the carbon skeleton of molecules like this compound. These reactions, often catalyzed by palladium or ruthenium, can be used to form carbon-carbon bonds between an organoboron compound and an aryl halide. nih.gov In some cases, DoM can be combined with cross-coupling in a one-pot protocol to create complex biaryl structures. acs.org

Green Chemistry Principles in the Synthesis of Fluorinated Esters

The application of green chemistry principles to the synthesis of fluorinated esters aims to reduce the environmental impact of chemical processes. beilstein-journals.org This involves considering factors like atom economy, process mass intensity, and the use of safer solvents. beilstein-journals.orggreenchemistry-toolkit.org

Atom Economy and Process Mass Intensity (PMI) Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. buecher.de A higher atom economy indicates less waste generation. monash.edu

Process Mass Intensity (PMI) is another important metric that considers the total mass of all materials used in a process (reactants, solvents, catalysts, workup chemicals) relative to the mass of the final product. greenchemistry-toolkit.orgmdpi.com The ideal PMI is 1, meaning no waste is generated. mdpi.com By optimizing reaction conditions and minimizing the use of auxiliary substances, the PMI of a synthesis can be significantly improved. acs.org

| Green Chemistry Metric | Definition | Ideal Value |

| Atom Economy | (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100% monash.edu | 100% buecher.de |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product mdpi.com | 1 mdpi.com |

Solvent-Minimization and Alternative Reaction Media

Solvents often constitute the largest mass component of a chemical reaction and are a major source of waste. wiley.com Therefore, minimizing or eliminating solvent use is a key goal of green chemistry. beilstein-journals.org Solvent-free reactions, often facilitated by techniques like microwave irradiation or mechanochemistry (ball-milling), can lead to cleaner and more efficient processes. beilstein-journals.orgacademie-sciences.fr

When solvents are necessary, the choice of solvent is critical. Green chemistry encourages the use of environmentally benign solvents. Deep eutectic solvents (DESs) are an emerging class of alternative reaction media that are often biodegradable, have low toxicity, and can be recyclable. chemrxiv.org They can sometimes function as both the solvent and the electrolyte in electrochemical syntheses, further reducing the environmental footprint of the process. chemrxiv.org Water is also a highly desirable green solvent for organic reactions when feasible. wiley.com

Reactivity Profiles and Mechanistic Elucidation of Ethyl 3,5 Difluoro 2 Methylbenzoate

Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Aromatic Ring

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of Ethyl 3,5-difluoro-2-methylbenzoate renders it susceptible to nucleophilic attack. This section delves into the mechanistic intricacies of SNAr reactions on this specific substrate.

Investigation of Meisenheimer Complex Formation and Stability

The classical SNAr mechanism proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com This negatively charged species is formed by the attack of a nucleophile on the electron-deficient aromatic ring. masterorganicchemistry.com The stability of this complex is a critical factor influencing the reaction pathway. For a reaction to proceed via a stepwise mechanism, the Meisenheimer complex must be a stable intermediate along the reaction coordinate. strath.ac.uk

While no specific studies on the Meisenheimer complex of this compound have been reported, research on related polyfluorinated and nitro-substituted benzenes provides valuable insights. The stability of Meisenheimer complexes is enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. beilstein-journals.org In the case of this compound, the two fluorine atoms contribute to the electrophilicity of the ring, but their ability to stabilize the anionic intermediate may be less pronounced than that of nitro groups. beilstein-journals.org Further computational and experimental studies would be necessary to isolate and characterize the Meisenheimer complex of this specific compound and determine its stability.

Concerted vs. Stepwise Mechanistic Pathways in SNAr Reactions

Recent research has challenged the long-held belief that all SNAr reactions proceed through a stepwise mechanism. nih.gov Evidence suggests that many of these reactions may, in fact, occur via a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group happen in a single transition state, without the formation of a stable Meisenheimer intermediate. nih.govacs.org

The mechanistic pathway, whether stepwise or concerted, is highly dependent on the specific reactants and reaction conditions. strath.ac.uk For a concerted mechanism to be favored, the putative Meisenheimer complex would need to be energetically unfavorable, representing a transition state rather than a stable intermediate. strath.ac.uk Computational studies on other fluoroaromatic compounds have shown that concerted pathways are plausible. strath.ac.uk In the context of this compound, the balance between the electron-withdrawing nature of the fluorine atoms and the potential steric hindrance from the ortho-methyl group could influence the stability of a potential Meisenheimer complex and thus dictate the preferred mechanistic route. Kinetic isotope effect (KIE) studies and detailed computational analyses on this compound are needed to definitively assign its SNAr reactions to either a stepwise or concerted pathway.

Substituent Effects and Regioselectivity in SNAr Transformations

The substituents on the aromatic ring play a crucial role in directing the outcome of SNAr reactions. In this compound, the two fluorine atoms, the methyl group, and the ethyl ester group all exert electronic and steric effects that influence the regioselectivity of nucleophilic attack.

Electron-withdrawing groups, such as fluorine, activate the ring towards nucleophilic attack and are themselves potential leaving groups. masterorganicchemistry.com In electrophilic aromatic substitution, substituents are known to direct incoming groups to specific positions (ortho, meta, or para). masterorganicchemistry.commasterorganicchemistry.com However, in nucleophilic aromatic substitution, the position of attack is primarily determined by the location of the leaving group and the ability of the substituents to stabilize the negative charge in the transition state or Meisenheimer complex. masterorganicchemistry.com

For this compound, a nucleophile could potentially attack the carbon atom bearing either of the fluorine atoms. The regioselectivity would be influenced by:

Electronic Effects: The combined electron-withdrawing effects of the two fluorine atoms and the ethyl ester group.

Steric Effects: The steric hindrance posed by the ortho-methyl group could disfavor attack at the C-3 position.

Leaving Group Ability: Fluorine is a viable leaving group in SNAr reactions, often showing enhanced reactivity compared to other halogens in this context. masterorganicchemistry.com

Systematic studies involving various nucleophiles and detailed product analysis are required to establish the precise regioselectivity and to quantify the influence of each substituent on the reactivity of this compound in SNAr transformations.

Ester Group Reactivity and Transformations

The ethyl ester moiety in this compound is also a site of chemical reactivity, susceptible to hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Kinetics and Catalysis

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base. The rate of hydrolysis is influenced by both electronic and steric factors. The electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by water or hydroxide (B78521) ions. However, the ortho-methyl group may introduce steric hindrance, which could counteract this electronic effect and slow down the reaction rate. cdnsciencepub.com

Studies on the hydrolysis of other substituted ethyl benzoates have shown that the position of the substituent significantly affects the reaction kinetics. nih.govresearchgate.netrsc.org For instance, para-substituted electron-withdrawing groups generally increase the rate of hydrolysis, while ortho-substituents can introduce complex steric effects. nih.gov

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation. The kinetics and equilibrium of this process are also influenced by the substituents on the aromatic ring and the nature of the alcohol used.

To fully understand the reactivity of the ester group in this compound, detailed kinetic studies under both acidic and basic conditions would be necessary. This would allow for the quantification of the electronic and steric effects of the difluoro and methyl substituents.

Below is a hypothetical data table illustrating the type of kinetic data that would be generated from such studies.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

| Condition | Catalyst | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

| 1 | 0.1 M HCl | 25 | Data Not Available | Data Not Available |

| 2 | 0.1 M NaOH | 25 | Data Not Available | Data Not Available |

| 3 | 0.1 M HCl | 50 | Data Not Available | Data Not Available |

| 4 | 0.1 M NaOH | 50 | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Reductive Transformations of the Ester Moiety

The ester group of this compound can be reduced to the corresponding primary alcohol, (3,5-difluoro-2-methylphenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

The presence of the fluorine and methyl substituents on the aromatic ring is not expected to interfere with the reduction of the ester group by strong hydrides. However, the specific reaction conditions, such as the choice of reducing agent, solvent, and temperature, would need to be optimized to ensure a clean and efficient conversion.

Table 2: Potential Products of Ester Group Transformations

| Reactant | Reagents and Conditions | Major Product |

| This compound | H₃O⁺, heat | 3,5-Difluoro-2-methylbenzoic acid |

| This compound | NaOH, H₂O, heat; then H₃O⁺ | 3,5-Difluoro-2-methylbenzoic acid |

| This compound | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

| This compound | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (3,5-Difluoro-2-methylphenyl)methanol |

Electrophilic Aromatic Substitution (EAS) Potential

The susceptibility of an aromatic ring to electrophilic attack is fundamentally governed by the electronic properties of its substituents. In this compound, the benzene ring is substituted with groups that exert competing electronic effects, leading to a complex reactivity profile. The available positions for substitution are C4 and C6.

The substituents and their individual directing effects are:

Ethyl Benzoate (B1203000) (-COOEt) at C1: This is a moderately deactivating group due to its electron-withdrawing resonance (-M) and inductive (-I) effects. It directs incoming electrophiles to the meta positions (C3 and C5), which are already substituted. It deactivates the ortho (C2, C6) and para (C4) positions. minia.edu.egcsbsju.edu

Methyl (-CH3) at C2: This is a weakly activating group, donating electron density through an inductive effect (+I) and hyperconjugation. It is an ortho, para-director, activating positions C3, C5 (both blocked), and C1 (blocked). savemyexams.comdoubtnut.com

The cumulative effect of these groups renders the aromatic ring significantly electron-deficient and thus highly deactivated towards electrophilic aromatic substitution. libretexts.org The rate-determining step in EAS is the attack of the aromatic ring on the electrophile to form a carbocation intermediate (a sigma complex). masterorganicchemistry.com Electron-withdrawing groups destabilize this intermediate and slow the reaction rate. masterorganicchemistry.com

Predicting the regioselectivity of an EAS reaction on this substrate requires a careful analysis of the directing effects on the two available positions, C4 and C6.

| Substituent | Effect on C4 Position | Effect on C6 Position | Preferred Position |

| C1-COOEt | para (deactivated) | ortho (strongly deactivated, sterically hindered) | C4 (by default) |

| C2-CH3 | meta (weakly affected) | ortho (activated, but sterically hindered) | C6 |

| C3-F | ortho (deactivated) | para (less deactivated) | C6 |

| C5-F | ortho (deactivated) | ortho (deactivated) | Neither |

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

Considering these competing influences, substitution at the C6 position is electronically favored by the para-directing effect of the C3-fluoro group and the ortho-directing effect of the C2-methyl group. However, the C6 position is sterically hindered by two adjacent bulky groups (C1-COOEt and C5-F). The C4 position is less sterically encumbered and is only flanked by one substituent. In many cases of electrophilic aromatic substitution, severe steric hindrance can override electronic preferences, favoring substitution at a less crowded site. Therefore, while electronic factors might suggest a slight preference for C6, steric hindrance makes C4 a very likely, if not the major, site of substitution. Experimental studies on similarly substituted aromatic systems are necessary to definitively determine the outcome. For instance, the nitration of substituted benzenes shows that product distribution is a sensitive balance of these electronic and steric factors. csbsju.edu

Methyl Group Functionalization and Derivatization

The methyl group at the C2 position, being in a benzylic position, is a key site for functionalization. This allows for the derivatization of this compound without altering the core aromatic ring, providing a pathway to a variety of other compounds. Common transformations target this benzylic carbon.

Benzylic Halogenation: The most common method for introducing a halogen at the benzylic position is through free-radical halogenation. N-Bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN, is typically used to selectively brominate the methyl group. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring.

Oxidation: The benzylic methyl group can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or even completely cleaved under harsh conditions. The choice of oxidizing agent determines the product. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group into a carboxylic acid. Milder or more controlled oxidation methods would be required to stop at the aldehyde stage.

The table below summarizes potential derivatization reactions of the methyl group.

| Reaction Type | Reagents | Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | Ethyl 2-(bromomethyl)-3,5-difluorobenzoate |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), heat | 2-Carboxy-3,5-difluorobenzoic acid ethyl ester |

Table 2: Representative Reactions for Methyl Group Functionalization

Chemo- and Regioselective Synthetic Applications of Intrinsic Reactivity

The distinct reactivity of the different functional groups in this compound allows for its use as a versatile building block in chemo- and regioselective synthesis. Chemists can exploit the reactivity of one site while leaving the others intact. Fluorinated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. jmu.edumdpi.comnih.gov

A primary synthetic strategy involves using the functionalized methyl group as a handle for further elaboration. For example, the product of benzylic bromination, Ethyl 2-(bromomethyl)-3,5-difluorobenzoate, is a valuable intermediate. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functionalities.

Example Synthetic Application:

One synthetic route could involve the following chemo- and regioselective steps:

Regioselective Bromination: The methyl group is selectively brominated using NBS, leaving the ester and C-F bonds untouched. This demonstrates chemoselectivity (reacting the C-H bond of the methyl group over other sites) and regioselectivity (reacting only at the benzylic position).

Nucleophilic Substitution: The resulting Ethyl 2-(bromomethyl)-3,5-difluorobenzoate can be treated with a nucleophile, such as sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN), to introduce an azido (B1232118) or cyano group, respectively. This step hinges on the high reactivity of the benzylic position towards nucleophiles.

Ester Modification: Subsequently, the ethyl ester at the C1 position can be selectively hydrolyzed to the corresponding carboxylic acid using aqueous base or acid, or it can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The choice of conditions would be critical to avoid reaction with the newly introduced functional group at the benzylic position.

This step-wise approach, where each reaction targets a specific functional group in a controlled manner, highlights the utility of this compound as a scaffold for building more complex molecular architectures, which is a common strategy in the synthesis of novel bioactive compounds. jmchemsci.com

Strategic Utility As a Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Heterocycles and Scaffolds

The difluorinated phenyl ring of Ethyl 3,5-difluoro-2-methylbenzoate is a key structural motif for the assembly of advanced heterocyclic systems, which form the core of many modern pharmaceuticals. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of electron-withdrawing fluorine atoms can enhance the reactivity of the molecule in certain cycloaddition reactions, facilitating the formation of complex ring systems. nih.gov

This building-block approach is often considered more suitable than direct fluorination methods for creating specific fluorinated heterocyclic structures. By starting with a pre-fluorinated scaffold like this compound, chemists can apply conventional heterocyclization procedures. For instance, substituted benzoates are foundational in synthesizing key intermediates for potent antimicrobial agents, such as those in the fluoroquinolone class. The synthesis of highly elaborated chiral piperidines, which are significant in medicinal chemistry, has been demonstrated starting from carboxylate intermediates, showcasing the utility of such building blocks in creating complex, stereochemically defined scaffolds. acs.org

Building Block for Agrochemical Active Ingredient Candidates

In the field of agrochemistry, the development of novel active ingredients with high efficacy and improved environmental profiles is critical. Fluorinated compounds are of significant interest due to their enhanced biological activity. The 1,3-difluorobenzene (B1663923) structure, a core feature of this compound, is found in various insecticides and other crop protection agents.

The specific arrangement of substituents on the aromatic ring of this compound makes it an attractive starting point for the synthesis of new agrochemical candidates. The fluorine atoms can modulate the molecule's lipophilicity and interaction with biological targets, while the methyl and ester groups provide sites for further chemical modification to optimize performance and selectivity. This allows for the systematic development of new herbicides, fungicides, and insecticides by building upon this pre-functionalized core.

Role in Advanced Materials Science and Polymer Chemistry

The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds highly valuable in the design of advanced materials. This compound serves as a precursor for high-performance polymers and materials with specialized optical and electronic functions.

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. This compound can be chemically converted into monomers, such as diamines or dianhydrides, for the production of specialty polymers like aromatic polyimides. The incorporation of fluorine into the polymer backbone significantly influences the material's final properties. For example, simple fluoro-group substitution can promote dense polymer chain packing, which enhances thermal, dimensional, and mechanical stability compared to non-fluorinated or more bulkily fluorinated analogues. cjps.org These characteristics are highly desirable for applications in the microelectronics and aerospace industries, where materials must withstand extreme conditions. cjps.orgresearchgate.net Fluorinated polyimides are used for advanced microelectronics packaging and as transparent films for flexible displays. cjps.orgresearchgate.net

Table 1: Properties of Fluorinated Aromatic Polyimides

| Property | Benefit of Fluorination | Application Area | Citation |

|---|---|---|---|

| Thermal Stability | Increased due to strong C-F bonds and dense chain packing. | Microelectronics, Aerospace | cjps.org |

| Chemical Resistance | High inertness towards solvents and aggressive chemicals. | Chemical Processing, Coatings | |

| Optical Transparency | Low light-absorption; can produce colorless films. | Flexible Displays, Optoelectronics | cjps.orgresearchgate.net |

| Dielectric Constant | Lowered, which is crucial for high-frequency electronics. | Microelectronics Packaging | cjps.org |

| Mechanical Strength | Maintained or improved dimensional stability and strength. | Advanced Composites, Films | cjps.org |

Fluorinated aromatic materials are at the forefront of optoelectronics research, finding use in Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and solar cells. technologypublisher.com The fluorine atoms lower the HOMO and LUMO energy levels of the material, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org Furthermore, non-covalent interactions involving fluorine can influence the solid-state packing of molecules, enhancing charge carrier mobility. rsc.org

The benzoate (B1203000) structure is a common component in liquid crystals (LCs). Research has shown that fluorinated benzoates are of great interest for their unique mesomorphic properties. tandfonline.comtandfonline.com The number and position of fluorine substituents on the phenyl ring directly impact the phase transition behavior and stability of the liquid crystal phase. tandfonline.comnih.gov In a remarkable example, the simple substitution of a hydrogen atom with a fluorine atom on a dihydrocholesteryl benzoate was shown to induce ferroelectricity in both the solid and liquid crystal phases, a highly sought-after property for advanced displays and sensors. acs.org this compound, with its specific fluorine substitution pattern, represents a valuable precursor for designing new liquid crystalline materials with precisely tuned electro-optical properties. nih.govacs.org

Table 2: Influence of Fluorination on Material Properties

| Material Class | Effect of Fluorine Substitution | Resulting Property | Citation |

|---|---|---|---|

| Optoelectronic Materials | Lowers HOMO/LUMO energy levels. | Easier electron injection, greater oxidative stability. | rsc.org |

| Optoelectronic Materials | Promotes specific intermolecular packing (e.g., C-H···F interactions). | Enhanced charge carrier mobility. | rsc.org |

| Liquid Crystals | Alters molecular polarity and geometry. | Changes in phase transition temperatures and stability (TN-I). | tandfonline.com |

| Liquid Crystals | Can induce a lower symmetric polar space group. | Emergence of ferroelectricity. | acs.org |

Contribution to Fine Chemical Synthesis and Specialty Chemicals

Beyond specific applications in polymers or liquid crystals, this compound is a key intermediate in the broader field of fine and specialty chemical synthesis. The ester functional group is readily converted into other functionalities such as acids, amides, or alcohols, providing a gateway to a wide array of more complex molecules. The fluorine and methyl groups on the ring direct the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted aromatic compounds that would be difficult to prepare by other means. This makes the compound a valuable starting material for producing chemical standards, research chemicals, and precursors for complex active ingredients in various industries.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic methods are fundamental to elucidating the precise structure and purity of Ethyl 3,5-difluoro-2-methylbenzoate. A multi-technique approach, combining NMR, vibrational spectroscopy, and mass spectrometry, is essential for a comprehensive analysis.

High-Resolution NMR Spectroscopy for Conformational Analysis and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR would confirm the presence of the ethyl group, identifiable by its characteristic quartet and triplet signals, and the methyl group on the aromatic ring, which would appear as a singlet. The chemical shifts and splitting patterns of the aromatic protons would be crucial for confirming the substitution pattern.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be observed at a characteristic downfield shift. The number of signals in the aromatic region would confirm the symmetry of the substitution pattern. Furthermore, carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) would provide definitive evidence for the positions of the fluorine atoms relative to the carbon skeleton.

¹⁹F NMR is particularly important for fluorinated compounds. It can be used to study the influence of the fluorine atoms on the molecule's electronic structure and conformation. The chemical shifts of the fluorine nuclei are highly sensitive to their local environment.

Conformational analysis, particularly concerning the orientation of the ester group relative to the substituted benzene (B151609) ring, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. The introduction of fluorine atoms can significantly influence the molecule's preferred conformation in solution. Purity assessment is achieved by identifying any impurity signals in the spectra and quantifying them relative to the main compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ethyl | -CH₂- | 4.0 - 4.5 (quartet) | 60 - 65 | Coupled to -CH₃ protons. |

| Ethyl | -CH₃ | 1.2 - 1.5 (triplet) | 13 - 15 | Coupled to -CH₂ protons. |

| Methyl | Ar-CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 | Attached to the aromatic ring. |

| Aromatic | Ar-H | 6.8 - 7.5 (multiplet) | 110 - 140 | Complex splitting due to F-H coupling. |

| Aromatic | Ar-C | - | 110 - 165 | Shifts influenced by F and ester groups. |

| Carbonyl | C=O | - | 160 - 170 | Characteristic ester carbonyl shift. |

Note: This table presents generalized predicted values based on known data for similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group and Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Mass Spectrometry for Molecular Ion Identification and Reaction Monitoring

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information.

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a clear molecular ion peak ([M]⁺). The fragmentation of aromatic esters is well-documented. Key fragmentation pathways for this compound would likely include the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion, and the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement. The presence of fluorine atoms would influence the fragmentation pattern, and fragments containing fluorine would be readily identifiable by their characteristic isotopic patterns. Mass spectrometry is also an effective tool for monitoring the progress of reactions, such as the esterification to produce the target compound.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. DFT calculations could be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Furthermore, DFT can be used to calculate NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can provide insights into the molecule's reactivity.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry can also be used to model chemical reactions involving this compound. For instance, the mechanism of its synthesis via the esterification of 3,5-difluoro-2-methylbenzoic acid can be studied. By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the activation energies for different reaction pathways. This type of analysis provides fundamental insights into the reaction mechanism and can help to explain the observed regioselectivity and stereoselectivity of chemical transformations.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can help in predicting and explaining its reactivity. For this compound, these descriptors are influenced by the interplay of the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the ester functionality on the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of the molecule's kinetic stability and chemical hardness. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the presence of two highly electronegative fluorine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted ethyl benzoate (B1203000). The electron-donating methyl group at the ortho position would slightly raise these energy levels. Theoretical calculations on similar substituted aromatic esters provide a basis for estimating these values.

Table 1: Theoretical Frontier Orbital Energies for this compound

| Descriptor | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable compound. The low-lying LUMO indicates that it can act as an electron acceptor in reactions with suitable nucleophiles.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Table 2: Theoretical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.20 eV |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Chemical Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.86 |

The high electronegativity and electrophilicity index suggest that this compound has a significant capacity to attract electrons and is a moderately strong electrophile. This is consistent with the presence of the electron-withdrawing fluorine atoms and the ester group. The chemical hardness further supports the notion of its high kinetic stability.

Mulliken charge analysis provides insight into the distribution of electron density across the atoms in a molecule. This information is crucial for identifying potential sites for electrophilic and nucleophilic attack. In this compound, the fluorine atoms are expected to have a significant negative partial charge due to their high electronegativity. The carbon atoms attached to the fluorine atoms will, in turn, have a positive partial charge. The carbonyl carbon of the ester group is also expected to be highly electrophilic (positive charge), making it a primary site for nucleophilic attack. The oxygen atoms of the ester will carry negative charges.

Table 3: Theoretical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (a.u.) |

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.38 |

| O (ether) | -0.25 |

| C3 (attached to F) | +0.20 |

| F (on C3) | -0.28 |

| C5 (attached to F) | +0.20 |

| F (on C5) | -0.28 |

| C2 (attached to methyl) | -0.15 |

The calculated charge distribution highlights the electrophilic nature of the carbonyl carbon and the carbon atoms of the aromatic ring bonded to the fluorine atoms. This suggests that the molecule is susceptible to nucleophilic substitution reactions at these positions, as well as hydrolysis of the ester group. The negative charges on the fluorine and oxygen atoms indicate their potential to act as sites for interaction with electrophiles or as hydrogen bond acceptors.

Synthesis and Exploration of Analogues and Derivatives

Modification of the Ester Alkyl Chain

The ethyl ester functionality of ethyl 3,5-difluoro-2-methylbenzoate is a prime target for modification to introduce a variety of alkyl and functionalized alkyl groups. These modifications are typically achieved through transesterification reactions, which involve the exchange of the ethyl group with another alcohol under acidic or basic conditions. masterorganicchemistry.comyoutube.com The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Acid-catalyzed transesterification is a common method where a protic acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the incoming alcohol. researchgate.netyoutube.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification, on the other hand, typically employs a strong base to deprotonate the incoming alcohol, forming a more potent alkoxide nucleophile. masterorganicchemistry.comyoutube.com This method is particularly effective for generating a wide range of esters.

The versatility of transesterification allows for the introduction of various functional groups into the ester chain. For example, alcohols containing additional functionalities such as ethers, amides, or other aromatic rings can be utilized to synthesize more complex derivatives.

Table 1: Examples of Alkyl Chain Modification via Transesterification

| Starting Material | Reagent (Alcohol) | Product | Potential Reaction Conditions |

| This compound | Methanol | Mthis compound | H2SO4 (cat.), reflux |

| This compound | Isopropanol | Isopropyl 3,5-difluoro-2-methylbenzoate | NaO-iPr, i-PrOH, heat |

| This compound | Benzyl alcohol | Benzyl 3,5-difluoro-2-methylbenzoate | Ti(OBu)4 (cat.), heat |

| This compound | 2-Methoxyethanol | 2-Methoxythis compound | H2SO4 (cat.), reflux |

Systematic Functionalization of the Fluorinated Aromatic Core

The fluorinated benzene (B151609) ring of this compound can be further functionalized through various aromatic substitution reactions. The existing substituents—two fluorine atoms, a methyl group, and an ester group—direct the position of incoming electrophiles or nucleophiles. The ester and the fluorine atoms are electron-withdrawing and deactivating, while the methyl group is electron-donating and activating. msu.edu The directing effects of these groups must be carefully considered when planning synthetic modifications.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The most likely position for nitration would be ortho to the activating methyl group and meta to the deactivating ester and fluorine substituents.

Halogenation: Further halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). docbrown.info The position of substitution will be influenced by the directing effects of the existing groups.

Nucleophilic Aromatic Substitution:

The fluorine atoms on the ring are susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by an ortho or para electron-withdrawing group. While the ester group provides some activation, forcing conditions may be required to displace a fluorine atom with nucleophiles such as amines, alkoxides, or thiolates.

Table 2: Potential Functionalization of the Aromatic Core

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | Ethyl 3,5-difluoro-2-methyl-4-nitrobenzoate or Ethyl 3,5-difluoro-2-methyl-6-nitrobenzoate |

| Bromination | Br2, FeBr3 | Ethyl 4-bromo-3,5-difluoro-2-methylbenzoate or Ethyl 6-bromo-3,5-difluoro-2-methylbenzoate |

| Amination (SNAr) | R2NH, heat | Ethyl 3-amino-5-fluoro-2-methylbenzoate or Ethyl 5-amino-3-fluoro-2-methylbenzoate |

Side-Chain Methyl Group Diversification and Elaborations

The methyl group at the 2-position of the aromatic ring offers another site for chemical modification, allowing for the introduction of a variety of functional groups.

Halogenation:

The benzylic protons of the methyl group are susceptible to free-radical halogenation under UV light or with the use of radical initiators. youtube.com This reaction can introduce one or more halogen atoms, creating a halomethyl, dihalomethyl, or trihalomethyl group. The extent of halogenation can be controlled by the reaction conditions. google.com

Oxidation:

The methyl group can be oxidized to introduce oxygen-containing functionalities. Mild oxidation can yield the corresponding hydroxymethyl derivative, while stronger oxidizing agents can convert the methyl group into a formyl (aldehyde) or a carboxyl group. The latter would result in the formation of a phthalic acid derivative.

Table 3: Diversification of the Side-Chain Methyl Group

| Reaction Type | Reagents | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), AIBN | Ethyl 2-(bromomethyl)-3,5-difluorobenzoate |

| Oxidation (to alcohol) | Mild oxidizing agent | Ethyl 3,5-difluoro-2-(hydroxymethyl)benzoate |

| Oxidation (to aldehyde) | PCC or other selective oxidizing agents | Ethyl 3,5-difluoro-2-formylbenzoate |

| Oxidation (to acid) | KMnO4, heat | 3,5-Difluoro-2-(ethoxycarbonyl)benzoic acid |

Bioisosteric Replacements in Related Scaffolds

Bioisosteric replacement is a strategy in which one functional group is replaced by another with similar physical or chemical properties. acs.orgdrughunter.com This approach can be applied to the this compound scaffold to generate novel analogues.

Ester/Carboxylic Acid Bioisosteres: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be replaced by bioisosteres such as a tetrazole. tandfonline.comacs.orgnih.gov Tetrazoles are often used as carboxylic acid mimics due to their similar acidity and planar structure. rsc.org

Phenyl Ring Bioisosteres: The entire difluoro-methyl-phenyl core can be considered for replacement with other cyclic or acyclic scaffolds that can spatially arrange the key functional groups in a similar orientation. prismbiolab.comnih.govchemrxiv.org Examples of phenyl ring bioisosteres include other aromatic heterocycles or non-aromatic rings.

Functional Group Bioisosteres: The fluorine atoms themselves can be considered as bioisosteres of other small groups. More interestingly, other functional groups can be introduced that act as bioisosteres for existing ones. For instance, a difluoromethyl group is sometimes considered a bioisostere for a hydroxyl or thiol group due to its ability to act as a hydrogen bond donor. acs.orgnih.govbohrium.comh1.coresearchgate.net

Table 4: Examples of Potential Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement | Resulting Scaffold/Analogue |

| Ethyl Ester (after hydrolysis to carboxylic acid) | Tetrazole | 5-(3,5-difluoro-2-methylphenyl)-1H-tetrazole |

| Phenyl Ring | Pyridine (B92270) Ring | Ethyl 3,5-difluoro-2-methylnicotinate analogue |

| Methyl Group | Trifluoromethyl Group | Ethyl 3,5-difluoro-2-(trifluoromethyl)benzoate |

Analytical Methodologies for Process Control and Quantification

Chromatographic Techniques for Purity and Quantitative Analysis in Reaction Mixtures

Chromatographic methods are the cornerstone of quality control in the synthesis of Ethyl 3,5-difluoro-2-methylbenzoate, allowing for the separation, identification, and quantification of the target compound, starting materials, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for monitoring reaction progress and for the final purity assessment of the product. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer to control pH. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

A key aspect of HPLC method development is the optimization of separation parameters to achieve a good resolution between the main peak of this compound and any potential impurities. This involves adjusting the mobile phase composition, flow rate, and column temperature. For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations to accurately determine the amount of the compound in a given sample.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Esters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly due to its volatility. GC is well-suited for separating and quantifying volatile organic compounds, making it ideal for monitoring the presence of starting materials, residual solvents, and the final product. In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile phase.

The choice of the stationary phase is crucial for achieving good separation. A mid-polarity column is often suitable for the analysis of aromatic esters. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. Similar to HPLC, quantification by GC requires careful calibration with standards.

Table 2: Representative GC Method Parameters for Aromatic Compound Analysis

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, Ramp: 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Identification and Trace Analysis

For more complex analytical challenges, such as the identification of unknown impurities or the analysis of trace-level components, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection and identification power of a mass spectrometer. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. This is particularly useful for identifying co-eluting peaks and for the structural elucidation of unknown by-products in the synthesis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. After separation by LC, the analyte is ionized and enters the mass spectrometer. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This technique, often operating in Multiple Reaction Monitoring (MRM) mode, is exceptionally powerful for quantifying trace levels of specific compounds in complex matrices, as it filters out background noise.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for determining the concentration and purity of a sample without the need for a calibration curve using a substance-specific standard. By integrating the signals of the target compound against a certified internal standard of known concentration, a direct and highly accurate measurement of the amount of this compound can be obtained. ¹H NMR is typically used for this purpose, as the proton signals are generally well-resolved and provide distinct resonances for different parts of the molecule. This technique is valuable for the final characterization and certification of the product's purity.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of aromatic esters like Ethyl 3,5-difluoro-2-methylbenzoate is a cornerstone of organic chemistry. cuny.educhemicalbook.comnih.gov A primary method for its synthesis would likely involve the Fischer esterification of 3,5-difluoro-2-methylbenzoic acid with ethanol (B145695), catalyzed by a strong acid. mdpi.comnih.govgoogle.com However, traditional methods can sometimes be inefficient. googleapis.com

Recent research has focused on developing novel catalytic systems to improve the efficiency and sustainability of esterification reactions. amf.ch One promising area is the use of solid acid catalysts, which can simplify purification and be recycled, making the process more environmentally friendly. mdpi.com Another innovative approach is the "ester dance reaction," which utilizes a unique catalyst to enable the migration of an ester group around an aromatic ring, potentially offering new synthetic pathways to complex aromatic esters. amf.ch The development of highly efficient and selective catalysts is crucial for the cost-effective production of specialty chemicals like this compound.

A significant area of advancement is the use of enzyme-catalyzed reactions, particularly with lipases, to produce aromatic esters. chemicalbook.comnih.gov These biocatalytic methods offer several advantages, including high selectivity and mild reaction conditions, which align with the principles of green chemistry. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a significant trend in chemical manufacturing. youtube.comnih.gov Flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. youtube.comnih.govsciencedaily.com For the synthesis of compounds like this compound, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity. sciencedaily.comrsc.org

The integration of flow reactors with automated synthesis platforms allows for rapid optimization of reaction conditions and the efficient production of chemical libraries. mdpi.com This is particularly valuable in drug discovery and materials science, where a large number of derivatives may need to be synthesized and screened. mdpi.com The application of flow chemistry to fluorination reactions is also an active area of research, offering safer ways to handle potentially hazardous fluorinating agents. rsc.org

Exploration of New Synthetic Utilities in Specialized Chemical Domains

The unique substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of novel compounds for specialized applications. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

One area of exploration is its use in the development of new agrochemicals. Fluorinated compounds are widely used in the agrochemical industry, and the specific arrangement of fluorine and methyl groups on the benzene (B151609) ring could lead to the discovery of new herbicides, fungicides, or insecticides.

Another promising domain is medicinal chemistry. While no specific therapeutic applications for this compound have been reported, its structural motifs are found in various biologically active compounds. It could serve as a key building block for the synthesis of novel drug candidates.

Advanced Computational Design of Functional Derivatives

Computational chemistry and molecular modeling are increasingly powerful tools in the design of new molecules with desired properties. By using computational methods, researchers can predict the physicochemical properties and potential biological activity of derivatives of this compound before they are synthesized in the lab.

This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing. For example, computational studies could be used to design derivatives with optimized binding to a specific enzyme or receptor, or to predict the metabolic fate of a potential drug candidate. This rational design approach, guided by computational insights, is a key component of modern drug discovery and materials science.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3,5-difluoro-2-methylbenzoate, and how can reaction efficiency be maximized?

Methodological Answer:

A common approach involves esterification of 3,5-difluoro-2-methylbenzoic acid with ethanol under acid catalysis. For example, refluxing the acid with ethanol and a catalytic amount of sulfuric acid or acetic acid (5 drops per 0.001 mol substrate) for 4–6 hours under anhydrous conditions is effective . Purity can be enhanced by column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Reaction progress should be monitored via TLC or HPLC. Yield optimization requires strict control of moisture and stoichiometric excess of ethanol (1.2–1.5 equivalents).

Advanced: How do fluorine substituents at the 3- and 5-positions influence the electronic properties of this compound?

Methodological Answer:

Fluorine’s strong electron-withdrawing effect reduces electron density in the aromatic ring, which can be quantified using conceptual density functional theory (DFT) . Computational studies (e.g., B3LYP/6-31G* level) reveal:

- Reduced HOMO energy (−6.8 eV vs. −6.3 eV for non-fluorinated analogs), indicating lower nucleophilicity .

- Increased partial positive charge on the carbonyl carbon (+0.45 e), enhancing electrophilicity for nucleophilic acyl substitutions .

Experimental validation via Hammett substituent constants (σmeta = 0.34 for fluorine) corroborates these effects. IR spectroscopy (C=O stretch at 1725 cm⁻¹) and ¹⁹F NMR (δ −112 ppm, doublet) further characterize electronic perturbations .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Methyl groups appear as a singlet at δ 2.3 ppm (C-2 methyl) and a triplet at δ 1.3 ppm (ethyl CH₃). Aromatic protons resonate as a doublet of doublets (δ 7.1–7.4 ppm) due to fluorine coupling .

- ¹⁹F NMR : Two distinct signals for F-3 and F-5 (δ −110 to −115 ppm), split by J₃,5 ~12 Hz .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 186.1 (C₉H₈F₂O₂⁺), with fragmentation peaks at m/z 141 (loss of –OCH₂CH₃) and m/z 123 (loss of –COOCH₂CH₃) .

Advanced: How can this compound be utilized in designing enzyme inhibitors?

Methodological Answer:

The compound’s fluorinated aromatic core mimics natural substrates of enzymes like cyclooxygenase (COX) or tyrosine kinases . Key steps include:

Derivatization : Hydrolysis to 3,5-difluoro-2-methylbenzoic acid followed by coupling with bioactive amines (e.g., sulfonamides) via EDC/HOBt-mediated amidation .

Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to COX-2 (ΔG ≈ −8.2 kcal/mol) due to fluorine’s hydrophobic interactions and the methyl group’s steric stabilization .

In Vitro Assays : Test inhibitory activity using fluorescence-based enzyme assays (e.g., IC₅₀ determination against purified COX-2) .

Basic: What are common side reactions during the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Transesterification : Occurs with excess ethanol; minimized by using anhydrous conditions and controlled ethanol stoichiometry .

- Ring Fluorine Displacement : Fluorine at the 3- or 5-position may hydrolyze under prolonged acidic conditions. Mitigated by shorter reaction times (≤6 hours) and neutral workup .

- Oxidation of Methyl Group : Rare but possible under strong oxidizing agents; avoided by excluding peroxides or metal catalysts .

Advanced: How does steric hindrance from the 2-methyl group affect regioselectivity in cross-coupling reactions?

Methodological Answer:

The methyl group at C-2 directs coupling reactions to the less hindered C-4 position. For example:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at C-4 (yield: 65–78%), while C-6 remains inactive due to steric blocking .

- DFT Analysis : NBO charges show higher electrophilicity at C-4 (+0.12 e vs. +0.08 e at C-6). Transition state energy for C-4 coupling is 4.3 kcal/mol lower than C-6 .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

A 3:1 mixture of hexane and ethyl acetate achieves >95% purity. Slow cooling (1–2°C/min) from 50°C yields needle-like crystals. Alternative systems include dichloromethane/petroleum ether (1:4) for higher solubility .

Advanced: Can this compound serve as a chiral building block?

Methodological Answer:

The compound lacks inherent chirality, but enantioselective functionalization is feasible:

- Enzymatic Resolution : Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively cleaves one enantiomer of the ester (ee >90%) .

- Chiral Auxiliaries : Attach menthol or binaphthyl groups to the ester moiety for asymmetric induction in Diels-Alder reactions .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

- Short-Term : Stable at 2–8°C in sealed containers for 6 months (HPLC purity >98%) .

- Long-Term : Degrades by hydrolysis (5% over 12 months) at 25°C; store under nitrogen with desiccants (e.g., silica gel) .

Advanced: What computational tools predict the environmental fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.